(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

説明

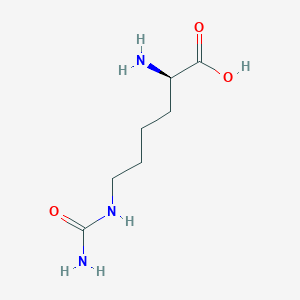

Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a complex organic compound. It likely contains two benzyl groups attached to a 2-aminosuccinate core, and a 4-methylbenzenesulfonate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions1.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-aminosuccinate derivative with a dibenzyl halide, followed by the reaction of the resulting product with 4-methylbenzenesulfonyl chloride1.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and 4-methylbenzenesulfonate groups suggests that this compound could have interesting structural properties1.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The amino group could participate in acid-base reactions, the ester groups in hydrolysis and condensation reactions, and the sulfonate group in nucleophilic substitution reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure1.科学的研究の応用

Photosensitive Protecting Groups

Photosensitive protecting groups, including compounds similar to (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, have shown promising applications in synthetic chemistry. These groups are used to protect reactive sites in molecules during chemical reactions. Their ability to be removed by light exposure allows for precise control over the reaction process, enabling the synthesis of complex molecules with high specificity. Such technology has significant implications for drug development and material science, suggesting that (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate could have applications in these areas (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are critical for environmental applications, particularly in water treatment. Research on compounds structurally related to (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, such as those involving sulfonate groups, has demonstrated their effectiveness in degrading persistent organic pollutants in water. The ability of these compounds to generate reactive species under certain conditions can lead to the breakdown of contaminants, highlighting their potential utility in enhancing water purification methods (Qutob et al., 2022).

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives, closely related to the functional groups present in (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, have a vast array of applications in medicinal chemistry. These compounds have been explored for their antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. Research into sulfonamide derivatives has led to the development of new pharmaceuticals, suggesting that (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate could potentially be explored for similar therapeutic applications (He et al., 2016).

Antioxidant Activity Analysis

The study of antioxidants is crucial in various fields, including food science and pharmacology. Techniques used to analyze antioxidant activity can potentially be applied to (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate if it exhibits antioxidative properties. Such analyses can provide insights into the compound's ability to scavenge free radicals, suggesting its potential applications in developing antioxidants for medical or dietary purposes (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard1.

将来の方向性

The future directions for research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, and exploring its use in various industries1.

Please note that this is a general analysis based on the structure and functional groups present in similar compounds. The actual properties and behaviors of “®-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate” may vary.

特性

IUPAC Name |

dibenzyl (2R)-2-aminobutanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMUYZYLPUHSNV-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648985 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate | |

CAS RN |

4079-64-5 | |

| Record name | D-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)